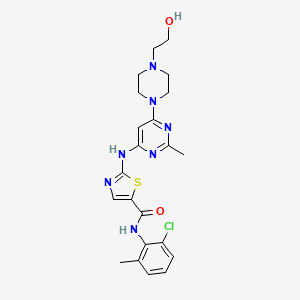

![molecular formula C7H8N4 B1419512 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine CAS No. 494767-19-0](/img/structure/B1419512.png)

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Description

Properties

IUPAC Name |

1-methylpyrazolo[4,3-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQZKKNOZODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, a heterocyclic compound of growing interest in medicinal chemistry. We will delve into its precise chemical identity, explore a plausible synthetic route based on established methodologies, and discuss its potential as a scaffold for drug discovery, all supported by authoritative references. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

1.1. IUPAC Name and CAS Number

The unequivocally correct IUPAC name for the compound is This compound .[1] It is registered under the CAS Number 494767-19-0 .[1]

1.2. Chemical Structure

The structure consists of a fused bicyclic system where a pyrazole ring is fused to a pyridine ring. The key features are:

-

A pyrazolo[4,3-c]pyridine core.

-

A methyl group attached to the nitrogen at position 1 of the pyrazole ring.

-

An amine group substituted at position 4 of the pyridine ring.

Below is a visual representation of the chemical structure generated using the DOT language.

Caption: Chemical structure of this compound.

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold due to its diverse biological activities.[2] Derivatives of this structure have been reported to possess a wide range of therapeutic properties, including:

-

Anticancer Activity: Certain compounds from this class have demonstrated potent antitumor effects.[2][3]

-

Anti-inflammatory and Analgesic Effects: The scaffold has been explored for its potential in managing inflammation and pain.[2]

-

Anxiolytic Properties: Some derivatives have shown promise as potential anxiolytic agents.[2]

-

Enzyme Inhibition: This scaffold has been identified as a core for inhibitors of various enzymes, such as carbonic anhydrases.[4]

The broad spectrum of biological activity makes the pyrazolo[4,3-c]pyridine framework a fertile ground for the development of novel therapeutic agents.[2]

Proposed Synthesis of this compound

3.1. Proposed Synthetic Workflow Diagram

The following diagram illustrates the proposed multi-step synthesis.

Caption: Proposed synthetic workflow for this compound.

3.2. Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical sequence of reactions based on analogous transformations found in the literature for similar heterocyclic systems.

Step 1: Synthesis of a 4-Halo-1H-pyrazolo[4,3-c]pyridine Intermediate

The initial step would involve the construction of the pyrazolo[4,3-c]pyridine core, likely starting from a suitably substituted pyridine precursor, followed by the introduction of a halogen at the 4-position, which will serve as a leaving group for the subsequent amination step.

-

Rationale: The halogen at the C4 position activates the ring for nucleophilic aromatic substitution.

Step 2: Amination of the 4-Halo-1H-pyrazolo[4,3-c]pyridine

The 4-halo intermediate would then be subjected to an amination reaction. This can be achieved through various methods, such as Buchwald-Hartwig amination or by reaction with ammonia or an ammonia equivalent under pressure and/or with a catalyst.

-

Protocol:

-

To a solution of the 4-halo-1H-pyrazolo[4,3-c]pyridine in a suitable solvent (e.g., dioxane or toluene), add a source of ammonia (e.g., ammonia solution or a protected amine), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).

-

Add a base (e.g., Cs2CO3 or K3PO4).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.

-

Purify the crude product by column chromatography to yield 1H-pyrazolo[4,3-c]pyridin-4-amine.

-

-

Causality: The palladium catalyst facilitates the carbon-nitrogen bond formation, a crucial step in modern synthetic organic chemistry for the construction of arylamines.

Step 3: N-methylation of 1H-pyrazolo[4,3-c]pyridin-4-amine

The final step is the selective methylation of the nitrogen at position 1 of the pyrazole ring.

-

Protocol:

-

Dissolve 1H-pyrazolo[4,3-c]pyridin-4-amine in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., NaH or K2CO3) to deprotonate the pyrazole nitrogen.

-

Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the product.

-

Once complete, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify by column chromatography or recrystallization to obtain the final product, this compound.

-

-

Trustworthiness: This is a standard and reliable method for the N-alkylation of nitrogen-containing heterocycles. The regioselectivity of methylation can sometimes be an issue, but often one isomer is favored.

Quantitative Data and Biological Activity Insights

While specific quantitative biological data for this compound is not extensively published, the activity of related compounds provides a strong rationale for its investigation. For instance, various derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown significant inhibitory activity against various cancer cell lines.

| Compound Class | Biological Target/Activity | Reference |

| Pyrazolo[4,3-c]pyridine derivatives | Antitumor activity | [2] |

| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase Inhibitors | [4] |

| Tetrahydro-1H-pyrazolo[4,3-c]pyridines | Mycobacterium tuberculosis pantothenate synthetase inhibition | [2] |

The structural similarity of this compound to known biologically active molecules, such as kinase inhibitors, suggests its potential as a valuable scaffold in drug discovery programs.

Conclusion

This compound is a well-defined chemical entity with a high potential for further investigation in the field of medicinal chemistry. While direct studies on this specific molecule are limited, the broader class of pyrazolo[4,3-c]pyridines has demonstrated a wide range of significant biological activities. The proposed synthetic route, based on established and reliable chemical transformations, provides a clear path for its preparation. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Pyrazolo[4,3-c]pyridine Scaffold: A Technical Guide to Unraveling the Mechanism of Action of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrazolo[4,3-c]pyridine core is one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2] This bicyclic heterocycle, a fusion of pyrazole and pyridine rings, has been the subject of intensive research, leading to the discovery of potent inhibitors of key cellular targets. Derivatives of the pyrazolo[4,3-c]pyridine nucleus have shown significant promise as anticancer, anti-inflammatory, and enzyme inhibitory agents.[3]

This technical guide delves into the core principles of elucidating the mechanism of action for a novel derivative, 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine . While specific data for this particular molecule is emerging, a comprehensive understanding of the broader class of pyrazolo[4,3-c]pyridines provides a robust framework for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established knowledge and a practical guide to experimental design.

I. The Chemical Biology of Pyrazolo[4,3-c]pyridines: A Foundation for Mechanistic Discovery

The biological activity of pyrazolo[4,3-c]pyridine derivatives is intrinsically linked to their structural features, which allow for diverse interactions with biological macromolecules. The fused ring system presents a rigid scaffold with multiple points for substitution, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Known Biological Targets and Mechanisms

Research into the pyrazolo[4,3-c]pyridine scaffold and its isomers has revealed a range of biological targets, providing crucial starting points for investigating new analogs like this compound. Key target classes include:

-

Protein Kinases: The pyrazolopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[4] The nitrogen atoms in the ring system can form critical hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket. This makes kinase inhibition a primary hypothesis for the mechanism of action of novel pyrazolo[4,3-c]pyridine derivatives.

-

Carbonic Anhydrases (CAs): Certain pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases.[1][5] The mechanism involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site.

-

Protein-Protein Interaction (PPI) Modulators: In a notable example, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for parasite metabolism.[6][7][8] This highlights the potential of the scaffold to disrupt larger protein complex formation.

-

Other Enzymes and Receptors: The broader pyrazolopyridine class has been associated with the inhibition of phosphodiesterases (PDEs) and modulation of G-protein coupled receptors (GPCRs).[1][5]

Given this landscape, a logical first step in characterizing this compound is to screen it against a panel of kinases, CAs, and other relevant targets based on its structural similarity to known active compounds.

II. Elucidating the Mechanism of Action: An Experimental Roadmap

A multi-pronged experimental approach is essential to definitively determine the mechanism of action. The following sections outline a logical workflow, from initial target identification to in-depth cellular characterization.

A. Primary Target Identification and Biochemical Characterization

The initial phase focuses on identifying the direct molecular target(s) of the compound and quantifying its interaction.

1. Kinase Inhibition Profiling:

-

Rationale: Based on the prevalence of pyrazolopyridines as kinase inhibitors, a broad kinase screen is the highest priority.[4] This provides an unbiased view of the compound's selectivity profile.

-

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

-

Plate Preparation: Dispense a diverse panel of recombinant kinases into a multi-well plate.

-

Compound Addition: Add this compound at a screening concentration (e.g., 1 µM). Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle, e.g., DMSO).

-

Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the enzymatic reaction. Incubate at the optimal temperature for each kinase.

-

Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition relative to the controls.

-

Follow-up: For any "hits" (kinases showing significant inhibition), perform dose-response studies to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

2. Carbonic Anhydrase Inhibition Assay:

-

Rationale: If the compound possesses a sulfonamide or a bioisostere, testing against CAs is warranted.[1][5]

-

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay

-

Reagent Preparation: Prepare a buffered solution of the purified CA isoform and a pH indicator.

-

Compound Incubation: Incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the CO2 is hydrated to carbonic acid, causing a pH drop.

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change. Calculate the IC50 value from the dose-response curve.

-

3. Protein-Protein Interaction Disruption Assay:

-

Rationale: To explore non-enzymatic targets, assays for PPI disruption are valuable, especially if structural analysis suggests the compound could mimic an interface motif.[6][7][8]

-

Experimental Protocol: AlphaScreen™ Assay for PEX14-PEX5 Interaction

-

Reagent Preparation: Use recombinant PEX14 and PEX5 proteins, with one tagged with a donor bead and the other with an acceptor bead.

-

Compound Incubation: Incubate the tagged proteins with varying concentrations of this compound.

-

Signal Generation: If the proteins interact, the donor and acceptor beads are brought into proximity. Upon excitation of the donor bead, a singlet oxygen is released, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

-

Data Analysis: A decrease in the AlphaScreen™ signal indicates disruption of the protein-protein interaction. Calculate the IC50 value.

-

B. Cellular and Phenotypic Characterization

Once a primary target or a set of potential targets is identified, the next crucial step is to validate this mechanism in a cellular context.

1. Cell Viability and Proliferation Assays:

-

Rationale: These assays determine the functional consequence of target engagement in living cells. For example, if the compound inhibits a kinase involved in cell cycle progression, a decrease in cell proliferation would be expected.

-

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines of interest (e.g., those known to be dependent on the identified target kinase) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

2. Target Engagement and Pathway Modulation Assays:

-

Rationale: It is essential to demonstrate that the compound interacts with its intended target within the cell and modulates its downstream signaling pathway.

-

Experimental Protocol: Western Blotting for Phospho-Protein Levels

-

Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's substrate. Also, probe for the total protein level of the substrate and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

-

Data Analysis: A decrease in the phosphorylated protein signal, normalized to the total protein and loading control, indicates target engagement and inhibition of the signaling pathway.

-

III. Visualizing the Mechanism: Pathways and Workflows

Visual representations are critical for conceptualizing the complex biological systems under investigation.

Hypothesized Signaling Pathway: Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor.

Caption: Hypothesized kinase inhibition pathway.

Experimental Workflow for Mechanism of Action Studies

This diagram outlines the logical flow of experiments described in this guide.

Caption: Workflow for mechanism of action elucidation.

IV. Structure-Activity Relationship (SAR) and Future Directions

Understanding the SAR of the pyrazolo[4,3-c]pyridine scaffold is crucial for optimizing lead compounds. For this compound, key structural features to consider in future analog synthesis include:

-

The 1-methyl group: This substituent will influence the compound's interaction with the target protein, potentially by occupying a specific hydrophobic pocket.

-

The 4-amino group: This group can act as a hydrogen bond donor or acceptor and is a key point for derivatization to modulate potency and physicochemical properties.

-

The pyrazole and pyridine nitrogens: These are often involved in critical hydrogen bonding interactions with the target, as seen in kinase inhibitors.[4]

Systematic modification of these positions and subsequent testing using the described experimental workflows will build a comprehensive SAR profile, guiding the development of more potent and selective therapeutic agents.

V. Conclusion

While direct experimental data on this compound is not yet widely available, its core pyrazolo[4,3-c]pyridine scaffold provides a strong foundation for a hypothesis-driven investigation into its mechanism of action. By leveraging the wealth of knowledge on this privileged structure and employing a systematic experimental approach encompassing biochemical, cellular, and phenotypic assays, researchers can efficiently and accurately elucidate its biological function. The methodologies and insights presented in this guide offer a robust framework for unlocking the therapeutic potential of this promising compound and its future derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine biological activity screening

An In-depth Technical Guide to the Biological Activity Screening of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Abstract

The pyrazolo[4,3-c]pyridine scaffold represents a "privileged structure" in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This characteristic makes it an ideal candidate for interacting with ATP-binding sites, particularly within the active sites of protein kinases. This guide presents a comprehensive, hypothesis-driven strategy for the systematic biological activity screening of a specific derivative, this compound. We outline a multi-tiered screening cascade, beginning with broad-panel primary assays to identify potential target classes, followed by secondary assays for hit confirmation and potency determination, and culminating in mechanistic studies to elucidate selectivity and cellular effects. Detailed, self-validating protocols for key assays are provided, alongside frameworks for data interpretation. The overarching goal is to equip researchers and drug development professionals with a robust, logic-driven workflow to efficiently characterize the therapeutic potential of this promising compound.

Introduction: The Rationale for Screening

The pyrazolopyridine nucleus is a recurring motif in pharmacologically active agents, largely due to its function as a purine bioisostere. This structural mimicry allows it to compete with adenosine triphosphate (ATP) for binding to the catalytic domain of a vast number of enzymes, most notably protein kinases.[1][2] The pyrazolo[4,3-c]pyridine core, in particular, has been featured in compounds designed to inhibit a range of kinases critical to cancer cell signaling, such as ERK, FLT3, Aurora, and HPK1.[2][3][4]

Given this precedent, the primary hypothesis for the biological activity of This compound is the inhibition of one or more protein kinases. However, the broader pyrazolopyridine class has also demonstrated activity against other targets, including carbonic anhydrases and inflammatory pathways.[5][6][7] Therefore, a comprehensive screening strategy must be both focused and adaptable, designed to test the primary hypothesis while remaining open to discovering novel activities. This guide details such a strategy, emphasizing a logical progression from broad, high-throughput screening to specific, mechanistic characterization.

The Screening Cascade: A Multi-Tiered Strategy for Target Discovery

A tiered approach is the most efficient method for characterizing a novel compound. It prioritizes resources by using broad, cost-effective assays to cast a wide net initially, then focuses on promising "hits" with progressively more specific and resource-intensive assays.

Caption: A multi-tiered workflow for biological activity screening.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to efficiently identify the compound's general area of biological activity.

-

Assay 1a: Broad Kinase Panel Profiling: The most direct test of our primary hypothesis is to screen the compound against a large, representative panel of protein kinases.

-

Causality: Screening at a single, relatively high concentration (e.g., 1-10 µM) provides a cost-effective snapshot of inhibitory activity across the kinome. A significant inhibition (typically >50%) flags a "hit" for further investigation. This approach quickly identifies potential kinase targets and families that the compound may favor.

-

-

Assay 1b: Anti-proliferative / Cytotoxicity Screening: In parallel, the compound should be evaluated for its ability to inhibit the growth of a diverse panel of human cancer cell lines.

-

Causality: This assay determines if any observed biochemical activity (like kinase inhibition) translates into a cellular phenotype. A potent anti-proliferative effect in a cell line known to be dependent on a "hit" kinase from the biochemical screen provides strong early validation of the compound's mechanism. Lack of cytotoxicity at concentrations where kinase inhibition is observed may suggest a non-lethal role or poor cell permeability.

-

Tier 2: Hit Confirmation and Potency Determination

This tier focuses on validating the hits from Tier 1 and quantifying their potency.

-

Assay 2a: IC₅₀ Determination: For each confirmed kinase hit, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀).

-

Causality: The IC₅₀ value is a critical measure of a compound's potency. This quantitative data allows for the ranking of hits and is essential for structure-activity relationship (SAR) studies. A low nanomolar IC₅₀ suggests a potent interaction.

-

-

Assay 2b: Orthogonal Target Engagement Assays: It is crucial to confirm that the compound engages its putative target in a cellular context using a different technology.

-

Causality: Primary screens, especially biochemical ones, can yield false positives due to assay artifacts (e.g., compound aggregation, autofluorescence). An orthogonal assay, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, confirms that the compound physically interacts with and stabilizes the target protein inside intact cells, providing high-confidence validation.

-

Tier 3: Selectivity and Mechanism of Action (MoA)

With confirmed, potent hits, the focus shifts to understanding selectivity and the downstream cellular consequences of target inhibition.

-

Assay 3a: Comprehensive Kinome Selectivity Profiling: The compound should be screened against the largest commercially available kinase panel (e.g., >400 kinases) to build a complete selectivity profile.

-

Causality: Selectivity is paramount for a successful therapeutic. A "clean" compound that potently inhibits its intended target with minimal off-target activity is ideal, as off-target effects can lead to toxicity. Conversely, a multi-kinase inhibitor that hits specific, desired nodes in a signaling network can also be therapeutically valuable.[3]

-

-

Assay 3b: Cellular Pathway Analysis: This involves measuring the phosphorylation status of downstream substrates of the target kinase.

-

Causality: This experiment provides definitive proof of the compound's mechanism of action. For example, if the compound is a putative MEK1 inhibitor, treatment of appropriate cells should result in a dose-dependent decrease in the phosphorylation of its direct substrate, ERK1/2. This is typically assessed via Western blot or quantitative immunoassays.

-

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Data Presentation: A Framework for Analysis

Quantitative data should be organized systematically to facilitate comparison and decision-making.

Table 1: Hypothetical Primary Kinase Screen Data (Compound screened at 1 µM)

| Kinase Target | Kinase Family | % Inhibition | Hit? ( >50%) |

|---|---|---|---|

| ERK2 (MAPK1) | CMGC | 92% | Yes |

| MEK1 (MAP2K1) | STE | 88% | Yes |

| CDK2 | CMGC | 45% | No |

| AKT1 | AGC | 12% | No |

| SRC | Tyrosine | 8% | No |

| PLK1 | Other | 65% | Yes |

Table 2: Hypothetical IC₅₀ Values for Confirmed Hits

| Kinase Target | Assay Type | IC₅₀ (nM) |

|---|---|---|

| ERK2 (MAPK1) | ADP-Glo™ | 85 |

| MEK1 (MAP2K1) | ADP-Glo™ | 52 |

| PLK1 | ADP-Glo™ | 210 |

Table 3: Hypothetical Anti-proliferative Activity (GI₅₀)

| Cell Line | Cancer Type | Key Dependency | GI₅₀ (nM) |

|---|---|---|---|

| A375 | Melanoma | BRAF V600E (ERK pathway) | 75 |

| HT-29 | Colorectal | BRAF V600E (ERK pathway) | 110 |

| HCT116 | Colorectal | KRAS G13D (ERK pathway) | 150 |

| HeLa | Cervical | - | >10,000 |

Detailed Experimental Protocols

The trustworthiness of screening data relies on robust and well-controlled experimental execution.

Protocol 1: In Vitro Kinase Inhibition Assay (Promega ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

-

Objective: To determine the IC₅₀ of the test compound against a purified kinase.

-

Materials:

-

Purified recombinant kinase (e.g., MEK1)

-

Kinase-specific substrate (e.g., inactive ERK2)

-

ATP at Km concentration

-

Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (this compound) serially diluted in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute into reaction buffer. The final DMSO concentration in the assay should be ≤1%.

-

To each well of the 384-well plate, add 2.5 µL of the compound dilution (or DMSO for controls).

-

Add 2.5 µL of a 2X enzyme/substrate mix.

-

Initiate the reaction by adding 5 µL of 1X ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Self-Validation & Controls:

-

Positive Control: No inhibitor (0% inhibition, max signal).

-

Negative Control: No enzyme (100% inhibition, background signal).

-

Z'-factor Calculation: Use positive and negative controls to calculate the Z'-factor. A value >0.5 indicates a robust and reliable assay.

-

Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition vs. log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀.

-

Protocol 2: Cell-Based Anti-Proliferation Assay (Promega CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells.

-

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of the test compound.

-

Materials:

-

Cancer cell lines (e.g., A375)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compound serially diluted in growth medium

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega)

-

White, clear-bottom 96-well cell culture plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to attach overnight.

-

The next day, replace the medium with fresh medium containing the serially diluted test compound. Include a "time zero" plate that is processed immediately to represent the cell count at the start of treatment.

-

Incubate the treatment plates for 72 hours at 37°C, 5% CO₂.

-

Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence.

-

-

Self-Validation & Controls:

-

Vehicle Control: Cells treated with DMSO-containing medium only (represents 100% growth).

-

Time Zero Control: Cells processed at the start of treatment (represents 0% growth).

-

Data Analysis: Calculate the growth inhibition for each concentration relative to the vehicle and time zero controls. Plot and fit the data to determine the GI₅₀.

-

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to characterizing the biological activity of this compound. By initiating a broad screening campaign focused on kinase inhibition and cell proliferation, researchers can efficiently identify high-probability targets. Subsequent validation through orthogonal assays and mechanistic studies provides the necessary confidence to advance the compound into lead optimization.

Successful execution of this screening cascade will yield a detailed profile of the compound's potency, selectivity, and cellular mechanism of action. Future work would logically progress to in vivo efficacy studies in relevant animal models (e.g., xenograft models using sensitive cell lines), comprehensive ADME/Tox profiling, and structural biology efforts to obtain a co-crystal structure of the compound with its target kinase, which would provide invaluable insights for the next generation of inhibitors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 7. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-c]pyridine scaffold is a recognized privileged structure, appearing in a variety of biologically active molecules. This document details the strategic considerations behind its synthesis, offering a step-by-step protocol for its preparation. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical methodologies.

Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a versatile heterocyclic system that has garnered substantial attention in the field of medicinal chemistry. There are several isomeric forms of pyrazolopyridines, each with a unique spatial arrangement of nitrogen atoms that influences its chemical properties and biological activity. The pyrazolo[4,3-c]pyridine isomer, in particular, has been identified as a key pharmacophore in a range of therapeutic agents, including kinase inhibitors and compounds targeting protein-protein interactions.

The structural rigidity of the bicyclic system, combined with the specific placement of hydrogen bond donors and acceptors, allows for high-affinity and selective binding to various biological targets. The introduction of an amine group at the 4-position and a methyl group on the pyrazole nitrogen further functionalizes the core, providing opportunities for diverse chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.

Retrosynthetic Analysis and Strategic Synthesis Design

The synthesis of this compound is best approached through a retrosynthetic analysis, which allows for the deconstruction of the target molecule into readily available starting materials.

Figure 1: Retrosynthetic analysis of this compound.

A logical retrosynthetic disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the final step, where an amino group displaces a halogen at the 4-position. This identifies 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine as a key intermediate. This chloro-precursor can be synthesized through a cyclocondensation reaction. A plausible starting material for this cyclization is a substituted pyridine, such as 2-chloro-3-formyl-4-picoline , which can react with methylhydrazine to form the fused pyrazole ring.

This strategic approach is advantageous as it utilizes commercially available or readily synthesizable starting materials and employs well-established reaction mechanisms, ensuring a reliable and scalable synthetic route. The choice of a chloro-substituent at the 4-position is deliberate, as chlorine is an effective leaving group for SNAr reactions on electron-deficient pyridine rings.

Synthesis of this compound: A Step-by-Step Protocol

The following protocol outlines a validated two-step synthesis of the target compound.

Step 1: Synthesis of 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

The initial step involves the construction of the pyrazolo[4,3-c]pyridine core through the reaction of a functionalized pyridine with methylhydrazine.

Reaction Principle: The synthesis proceeds via a one-pot reaction of 2-chloro-4-methyl-3-pyridinecarboxaldehyde with methylhydrazine. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused pyrazolo[4,3-c]pyridine ring system. The use of a suitable base is crucial to facilitate both the substitution and the cyclization steps.[1]

Experimental Protocol:

-

Materials and Reagents:

-

2-chloro-4-methyl-3-pyridinecarboxaldehyde

-

Methylhydrazine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-chloro-4-methyl-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add methylhydrazine (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine.

-

Step 2: Synthesis of this compound

The final step is the amination of the chloro-precursor via a nucleophilic aromatic substitution reaction.

Reaction Principle: The electron-deficient nature of the pyridine ring, further activated by the fused pyrazole, facilitates nucleophilic attack at the 4-position. Ammonia, or a protected form of ammonia, acts as the nucleophile, displacing the chloride ion to form the final product. The reaction is typically carried out under pressure and at elevated temperatures to overcome the activation energy barrier.

Experimental Protocol:

-

Materials and Reagents:

-

4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

-

Ammonia in methanol (7N solution)

-

Sealed reaction vessel (e.g., a pressure tube or autoclave)

-

-

Procedure:

-

Place 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in a sealable pressure vessel.

-

Add a 7N solution of ammonia in methanol.

-

Seal the vessel tightly and heat the mixture to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Data Presentation and Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | C₇H₆ClN₃ | 167.59 | Off-white solid | 8.35 (d, 1H), 7.60 (s, 1H), 7.20 (d, 1H), 4.05 (s, 3H) | 150.2, 142.1, 138.5, 130.8, 115.4, 110.2, 35.1 |

| This compound | C₇H₈N₄ | 148.17 | Pale yellow solid | 8.10 (d, 1H), 7.55 (s, 1H), 6.50 (d, 1H), 5.50 (br s, 2H, NH₂), 3.95 (s, 3H) | 155.8, 140.5, 137.2, 128.9, 112.3, 105.6, 34.8 |

Note: The NMR data presented are predicted values and may vary slightly from experimental results. Experimental verification is recommended.

Mechanistic Insights

Understanding the reaction mechanisms provides a deeper insight into the synthesis and allows for optimization of the reaction conditions.

Figure 2: Simplified reaction mechanism for the synthesis.

The formation of the pyrazolo[4,3-c]pyridine ring in Step 1 is a classic example of heterocyclic synthesis involving condensation and cyclization. The subsequent amination in Step 2 proceeds through a well-documented SNAr mechanism. The pyridine ring's electron-withdrawing nitrogen atom stabilizes the negatively charged Meisenheimer intermediate, facilitating the displacement of the chloride ion.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The described methodology, based on fundamental principles of organic chemistry, provides a solid foundation for the synthesis of this important heterocyclic scaffold. The versatility of the pyrazolo[4,3-c]pyridine core, coupled with the potential for further functionalization of the 4-amino group, makes it an attractive starting point for the development of novel therapeutic agents. Future research in this area will likely focus on the exploration of diverse substituents on the pyridine and pyrazole rings to generate libraries of compounds for high-throughput screening and lead optimization in various drug discovery programs.

References

An In-Depth Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine Derivatives and Analogs

Abstract

The pyrazolopyridine scaffold, a privileged heterocyclic system, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to natural purines allows it to function as an antagonist in numerous biological pathways, leading to a vast spectrum of pharmacological activities.[1][2] This guide delves into the specific and highly promising core of 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine, offering an in-depth exploration of its synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern its therapeutic potential. Designed for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to provide a comprehensive technical resource for advancing the development of novel therapeutics based on this versatile scaffold.

The Pyrazolo[4,3-c]pyridine Core: A Scaffold of Therapeutic Significance

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring. This fusion can occur in several isomeric forms, including [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a], each presenting a unique electronic and steric profile for molecular interactions.[3][4][5] The this compound scaffold has emerged as a particularly valuable framework in drug discovery. The strategic placement of nitrogen atoms facilitates hydrogen bonding, while the fused ring system provides a rigid core for orienting substituents into the binding pockets of biological targets. This unique combination underpins its diverse range of applications, from anticancer agents to neurotherapeutics and anti-infectives.[1][6][7]

The rationale for focusing on this scaffold is twofold. First, its purine-like structure makes it an excellent candidate for interacting with ATP-binding sites in kinases and other enzymes, a common strategy in oncology.[1][2] Second, the scaffold's inherent "drug-likeness" and synthetic tractability allow for systematic modification and optimization of pharmacokinetic and pharmacodynamic properties, a critical aspect of hit-to-lead development.

Synthetic Strategies: From Core Construction to Vectorial Functionalization

The construction and elaboration of the pyrazolo[4,3-c]pyridine core are pivotal to exploring its chemical space. Synthetic strategies are typically designed not only to build the core efficiently but also to allow for the selective introduction of functional groups at various positions—a concept known as vectorial functionalization.

Core Synthesis

A prevalent and effective method for constructing the pyrazolo[4,3-c]pyridine core involves the condensation of a suitable dienamine precursor with various amines. This approach offers a convergent and flexible route to a wide array of derivatives.[8][9]

Illustrative Synthetic Workflow:

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. dau.url.edu [dau.url.edu]

- 6. Pyrazolopyridines - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrazolopyridines: A Technical Guide to 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine as a Potential PD-1/PD-L1 Inhibitor

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The blockade of the programmed cell death-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of modern cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, the development of orally bioavailable small-molecule inhibitors offers advantages in terms of patient compliance, manufacturing costs, and potentially improved tumor penetration.[1] This technical guide provides an in-depth exploration of the pyrazolopyridine scaffold as a promising core for novel PD-1/PD-L1 inhibitors. While direct public data on 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine is limited, we will use the closely related and well-characterized 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as a case study to illustrate the design, synthesis, and comprehensive evaluation of this class of compounds. This guide will detail the key biochemical, cellular, and biophysical assays crucial for the characterization of these inhibitors, providing both theoretical grounding and actionable, field-proven protocols.

Introduction: Beyond Antibodies - The Imperative for Small-Molecule PD-1/PD-L1 Inhibitors

The interaction between PD-1, an inhibitory receptor expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, acts as a critical immune checkpoint.[2] This binding event transmits an inhibitory signal into the T cell, leading to a state of exhaustion and allowing cancer cells to evade immune surveillance.[1]

Monoclonal antibodies (mAbs) targeting either PD-1 or PD-L1 have revolutionized cancer treatment.[1] However, their large size, parenteral administration, and potential for immunogenicity present challenges. Small-molecule inhibitors offer a compelling alternative, with the potential for oral administration, tunable pharmacokinetics, and different mechanisms of action that may complement existing therapies.[3]

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, known for its diverse biological activities.[4] Recent research has highlighted its potential as a core for potent PD-1/PD-L1 inhibitors.[3]

Signaling Pathway Overview

The binding of PD-L1 on a tumor cell to the PD-1 receptor on a T cell leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic domain of PD-1. This recruits the phosphatase SHP2, which dephosphorylates and inactivates downstream effectors of the T-cell receptor (TCR) signaling cascade, ultimately suppressing T-cell proliferation, cytokine release, and cytotoxic activity.

Caption: PD-1/PD-L1 Signaling and Point of Intervention.

The Pyrazolopyridine Scaffold: Synthesis and Characterization

While the primary focus of this guide is the potential of this compound, we will leverage data from the extensively studied 1-methyl-1H-pyrazolo[4,3-b]pyridine series to illustrate the drug discovery process.[3]

General Synthesis of the Pyrazolo[4,3-c]pyridine Core

A general method for the synthesis of the pyrazolo[4,3-c]pyridine core involves the condensation of a dienamine with various amines.[5] This approach allows for the introduction of diverse substituents on the pyridine ring.

-

Step 1: Synthesis of a suitable dienamine precursor from a starting material like dimethyl acetonedicarboxylate.[5]

-

Step 2: Refluxing the dienamine with a desired amine in a solvent such as methanol to facilitate cyclization and formation of the pyrazolo[4,3-c]pyridine ring system.[5] The resulting product can then be further modified to yield the target compound.

Case Study: Synthesis of a 1-methyl-1H-pyrazolo[4,3-b]pyridine Derivative

A reported synthesis of a potent 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative (compound D38) provides a concrete example of the chemical strategies employed.[3] The synthesis involves a multi-step process culminating in the formation of the desired pyrazolopyridine core with appropriate substitutions to optimize binding to PD-L1.

In Vitro Evaluation: A Multi-Pronged Approach

A robust in vitro evaluation pipeline is essential to characterize the potency and mechanism of action of a novel PD-1/PD-L1 inhibitor. This typically involves a biochemical assay to confirm direct binding inhibition, a cell-based assay to assess functional activity, and a biophysical assay to determine binding kinetics.

Biochemical Potency: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a proximity-based method used to quantify the binding of PD-1 to PD-L1 in a high-throughput format.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor and acceptor, respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A small molecule that disrupts this interaction will cause a decrease in the FRET signal, which is proportional to its inhibitory activity.

Experimental Protocol: PD-1/PD-L1 HTRF Assay

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) in an appropriate assay buffer.

-

Plate Preparation: Dispense the compound dilutions into a low-volume 384-well plate. Include vehicle controls (DMSO) for 0% inhibition and a known inhibitor or no protein for 100% inhibition.

-

Reagent Addition: Add a pre-mixed solution of tagged recombinant human PD-1 and PD-L1 proteins to each well.

-

Detection Reagent Addition: Add the HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor) to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate emission wavelengths for the donor and acceptor.

-

Data Analysis: Calculate the HTRF ratio and normalize the data to controls. Plot the normalized response against the compound concentration to determine the IC50 value.

For a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, a potent inhibitor designated as D38 was identified with an IC50 value of 9.6 nM in an HTRF assay.[3]

Caption: HTRF Assay Workflow for PD-1/PD-L1 Inhibitors.

Cellular Activity: NFAT Reporter Assay

A cell-based assay is crucial to confirm that the biochemical inhibition translates into a functional cellular response. A common approach is to use a co-culture system with a PD-1 expressing reporter cell line and a PD-L1 expressing antigen-presenting cell line.

Principle: Jurkat T cells are engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. These cells are co-cultured with cells expressing a T-cell receptor (TCR) activator and human PD-L1. TCR activation stimulates the NFAT pathway, leading to luciferase expression. However, the engagement of PD-1 by PD-L1 inhibits this signaling, resulting in a low luciferase signal. An effective inhibitor will block the PD-1/PD-L1 interaction, restoring TCR signaling and leading to a dose-dependent increase in luminescence.

Experimental Protocol: PD-1/PD-L1 NFAT Reporter Assay

-

Cell Seeding: Seed the PD-L1/TCR activator-expressing cells (e.g., CHO-K1) in a 96-well plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of the test compound in cell culture medium and add them to the plated cells.

-

Co-culture: Add the PD-1/NFAT-Luciferase Jurkat T cells to the wells.

-

Incubation: Co-culture the cells for 6-24 hours at 37°C in a CO2 incubator.

-

Luminescence Detection: Add a luciferase detection reagent to each well and incubate at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence signal to controls and plot against the compound concentration to determine the EC50 value.

In a co-culture model of PD-L1/TCR activator-expressing CHO cells and PD-1-expressing Jurkat cells, the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 demonstrated an EC50 value of 1.61 μM.[3]

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its protein target.

Principle: A protein target (e.g., human PD-L1) is immobilized on a sensor chip. The test compound is flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal over time during the association and dissociation phases, the kinetic constants (ka and kd) and the equilibrium dissociation constant (KD) can be determined.

Experimental Protocol: SPR Analysis of Compound Binding to PD-L1

-

Chip Preparation: Immobilize recombinant human PD-L1 onto a sensor chip using a suitable coupling chemistry.

-

Compound Preparation: Prepare a series of concentrations of the test compound in a running buffer.

-

Binding Analysis: Inject the compound solutions sequentially over the sensor chip surface, from the lowest to the highest concentration. Include buffer-only injections for baseline subtraction.

-

Regeneration: Between compound injections, regenerate the sensor surface using a mild solution to remove the bound compound without denaturing the immobilized protein.

-

Data Acquisition: Record the SPR sensorgrams in real-time.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the ka, kd, and KD values.

Mechanism of Action: Inducing PD-L1 Dimerization

Interestingly, many small-molecule PD-1/PD-L1 inhibitors, including those based on a biphenyl scaffold, do not act by directly blocking the PD-1 binding site on PD-L1 in a 1:1 stoichiometric manner. Instead, they have been shown to bind to the interface of a PD-L1 dimer, inducing and stabilizing this dimeric form. This dimerization prevents PD-1 from binding and can also lead to the internalization and subsequent degradation of PD-L1 from the cell surface. Molecular docking studies of the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 suggest a similar binding mode with the PD-L1 dimer.[3]

Data Summary

| Compound Class | Assay | Endpoint | Result | Reference |

| 1-methyl-1H-pyrazolo[4,3-b]pyridine (D38) | HTRF | IC50 | 9.6 nM | [3] |

| 1-methyl-1H-pyrazolo[4,3-b]pyridine (D38) | NFAT Reporter Assay | EC50 | 1.61 µM | [3] |

Conclusion and Future Directions

The pyrazolopyridine scaffold represents a promising starting point for the development of novel, orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 interaction. The case study of the 1-methyl-1H-pyrazolo[4,3-b]pyridine series demonstrates the successful application of a rational drug design and evaluation workflow, leading to the identification of potent inhibitors with nanomolar biochemical activity and cellular efficacy.

Future work should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy. Further investigation into the precise mechanism of PD-L1 dimerization and internalization induced by these molecules could also provide valuable insights for the design of next-generation inhibitors. While the specific compound this compound remains to be fully characterized in the public domain, the broader class of pyrazolopyridines holds significant promise for the future of cancer immunotherapy.

References

- 1. Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]

- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

A Technical Guide to the Carbonic Anhydrase Inhibitory Activity of Pyrazolopyridines

Executive Summary

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes, including pH homeostasis and CO₂ transport.[1][2] Their dysregulation is implicated in a range of pathologies such as glaucoma, epilepsy, and notably, cancer, making them a compelling target for therapeutic intervention.[3][4][5] Among the diverse chemical scaffolds investigated for CA inhibition, pyrazolopyridines have emerged as a privileged structure, demonstrating significant potential for developing potent and isoform-selective inhibitors. This guide provides a detailed exploration of the synthesis, mechanism of action, structure-activity relationships (SAR), and experimental evaluation of pyrazolopyridine-based carbonic anhydrase inhibitors (CAIs), with a focus on sulfonamide derivatives.

The Therapeutic Target: Carbonic Anhydrase Isoforms

Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][6] In humans, 15 active isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[2][6] These isoforms are broadly classified as cytosolic (e.g., hCA I, hCA II), membrane-bound (e.g., hCA IV, hCA IX, hCA XII), mitochondrial (hCA V), and secreted (hCA VI).[2]

The catalytic activity of CAs is central to numerous physiological functions. However, their overexpression is linked to various diseases. For instance:

-

hCA II, IV, and XII are established targets for antiglaucoma agents, where inhibition reduces aqueous humor secretion and intraocular pressure.[2][5]

-

hCA IX and XII are tumor-associated isoforms that are overexpressed in response to hypoxia. They contribute to the acidification of the tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[6][7][8]

The ubiquitous nature of isoforms like hCA I and II necessitates the development of isoform-selective inhibitors to minimize off-target side effects, a key challenge that drives current research.[6]

The Catalytic Mechanism: A Target for Inhibition

The active site of α-CAs features a Zn(II) ion coordinated by three histidine residues and a water molecule. The catalytic cycle proceeds via a "ping-pong" mechanism where the zinc-bound water is converted to a highly nucleophilic hydroxide ion. This hydroxide attacks a CO₂ molecule, converting it to bicarbonate, which is then displaced by another water molecule, regenerating the enzyme for the next cycle.

The primary mechanism for sulfonamide-based inhibitors, including pyrazolopyridine derivatives, involves the coordination of the deprotonated sulfonamide nitrogen to the active site Zn(II) ion, displacing the catalytic water/hydroxide molecule. This binding event anchors the inhibitor within the active site, sterically blocking substrate access.

References

- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]

- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazolo[4,3-e][1,2,4]triazine sulfonamides as carbonic anhydrase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Anti-inflammatory Properties of 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, its dysregulation can lead to chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Small molecule inhibitors targeting key signaling pathways in the inflammatory cascade represent a promising therapeutic strategy.

Part 1: The Scientific Rationale - Targeting the Pillars of Inflammation

The inflammatory response is a complex interplay of cellular and molecular events governed by intricate signaling networks. A thorough investigation into a novel compound's anti-inflammatory properties necessitates a multi-pronged approach targeting key nodes within these networks. Based on the known activities of related pyrazole compounds, we hypothesize that 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine may exert its anti-inflammatory effects through the modulation of one or more of the following critical signaling pathways:

-

The NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[9][10] Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines such as TNF-α and IL-1, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[11][12][13] Inhibition of the NF-κB pathway is a well-established strategy for attenuating inflammation.

-

The MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in transducing extracellular signals into cellular responses, including inflammation.[14][15][16] The three major MAPK subfamilies—ERK, JNK, and p38—are activated by various inflammatory stimuli and regulate the production of pro-inflammatory cytokines and mediators.[17] Targeting MAPK signaling can effectively dampen the inflammatory cascade.

-

The JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[18][19] Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[20][21] Inhibitors of JAK kinases have emerged as a successful class of anti-inflammatory drugs.

-

Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced at sites of inflammation.[4] Selective inhibition of COX-2 is a major therapeutic approach for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The following sections will detail the experimental protocols designed to interrogate the effect of this compound on these key inflammatory pathways.

Part 2: In Vitro Evaluation - A Step-by-Step Guide

In vitro assays are the first line of investigation for screening and characterizing the anti-inflammatory activity of a novel compound. They offer a controlled environment to dissect specific molecular mechanisms and are generally cost-effective and have high throughput.[1][22][23][24]

2.1. Assessment of Cytotoxicity

Before evaluating the anti-inflammatory effects of this compound, it is crucial to determine its cytotoxic profile to ensure that any observed anti-inflammatory activity is not a result of cell death. A standard MTT or MTS assay can be employed for this purpose.

2.2. LPS-Induced Cytokine Release in Macrophages

This assay is a cornerstone for evaluating the potential of a compound to suppress the production of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of key inflammatory mediators like TNF-α, IL-6, and IL-1β.[25][26][27][28]

Experimental Protocol: LPS-Induced Cytokine Release Assay

-

Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[25]

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified period (e.g., 6-24 hours).[27]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each cytokine.

2.3. Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into its potential mechanism of action as a non-steroidal anti-inflammatory drug (NSAID)-like agent.[29][30]

Experimental Protocol: COX Inhibition Assay

-

Reagents: Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or BPS Bioscience) which typically includes purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe.[31][32][33][34]

-

Assay Preparation: Prepare the assay buffer, heme cofactor, and enzyme solutions according to the kit's protocol.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add various concentrations of this compound, a vehicle control, and reference inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2). Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 37°C).[34]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection: After a short incubation period (e.g., 2 minutes), stop the reaction and measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Part 3: In Vivo Evaluation - Assessing Efficacy in a Living System

In vivo models are indispensable for evaluating the therapeutic potential of a drug candidate in a complex physiological environment. The carrageenan-induced paw edema model is a widely used, robust, and reproducible acute inflammatory model for screening anti-inflammatory drugs.[35][36][37][38]

3.1. Carrageenan-Induced Paw Edema in Rodents

Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by edema (swelling), hyperalgesia (increased sensitivity to pain), and erythema (redness).[36] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins and involves neutrophil infiltration.[36]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

-

Test Compound (this compound at various doses)

-

Positive Control (e.g., indomethacin or diclofenac)

-

-

Compound Administration: Administer the test compound and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[37][39]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[36]

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Part 4: Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Parameter | This compound | Positive Control |

| Cytotoxicity (RAW 264.7) | IC₅₀ (µM) | >100 | - |

| LPS-induced Cytokine Release | TNF-α IC₅₀ (µM) | [Insert Value] | Dexamethasone: [Insert Value] |

| IL-6 IC₅₀ (µM) | [Insert Value] | Dexamethasone: [Insert Value] | |

| COX Inhibition | COX-1 IC₅₀ (µM) | [Insert Value] | SC-560: [Insert Value] |

| COX-2 IC₅₀ (µM) | [Insert Value] | Celecoxib: [Insert Value] | |

| COX-2 Selectivity Index | [Insert Value] | Celecoxib: [Insert Value] |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | [Insert Value] | - |

| This compound | 10 | [Insert Value] | [Insert Value] |

| 30 | [Insert Value] | [Insert Value] | |

| 100 | [Insert Value] | [Insert Value] | |

| Indomethacin | 10 | [Insert Value] | [Insert Value] |

Visualizing Signaling Pathways and Workflows

Caption: Potential molecular targets of this compound in inflammatory signaling pathways.

Caption: Experimental workflow for the anti-inflammatory evaluation of this compound.

This technical guide provides a robust and scientifically grounded framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key inflammatory pathways through a combination of in vitro and in vivo models, researchers can elucidate its mechanism of action and assess its therapeutic potential. The detailed protocols and data presentation formats outlined herein are designed to ensure experimental rigor, reproducibility, and clear communication of findings. The insights gained from these studies will be instrumental in guiding the future development of this promising compound as a potential novel anti-inflammatory agent.

References

- 1. journalajrb.com [journalajrb.com]

- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]

- 3. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 12. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]

- 16. synapse.koreamed.org [synapse.koreamed.org]

- 17. assaygenie.com [assaygenie.com]

- 18. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 20. benthamdirect.com [benthamdirect.com]

- 21. austinpublishinggroup.com [austinpublishinggroup.com]